(3-Cyclobutylthiophen-2-yl)boronic acid
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Overview
Description
(3-Cyclobutylthiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C8H11BO2S and a molecular weight of 182.05 g/mol . This compound is characterized by the presence of a boronic acid group attached to a thiophene ring, which is further substituted with a cyclobutyl group. Organoboron compounds, such as this compound, are widely used in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling .
Preparation Methods
The synthesis of (3-Cyclobutylthiophen-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst . The reaction conditions often include a base, such as potassium acetate, and are carried out under mild conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
(3-Cyclobutylthiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Reduction: The compound can undergo reduction reactions to form the corresponding borane.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium acetate, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling .
Scientific Research Applications
(3-Cyclobutylthiophen-2-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Cyclobutylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its organic group to the palladium center, forming a palladium-boron complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and regenerates the active catalyst.
Comparison with Similar Compounds
(3-Cyclobutylthiophen-2-yl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling, but lacks the unique thiophene and cyclobutyl substituents.
3-Formylphenylboronic Acid: Used in similar applications but has different electronic properties due to the formyl group.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position, affecting its reactivity.
The uniqueness of this compound lies in its specific substituents, which can impart distinct electronic and steric properties, making it valuable for specialized applications in organic synthesis and material science .
Properties
Molecular Formula |
C8H11BO2S |
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Molecular Weight |
182.05 g/mol |
IUPAC Name |
(3-cyclobutylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H11BO2S/c10-9(11)8-7(4-5-12-8)6-2-1-3-6/h4-6,10-11H,1-3H2 |
InChI Key |
QSWAYHYMNFYIBX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CS1)C2CCC2)(O)O |
Origin of Product |
United States |
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